Introduction: The Pyrrole-3-Carboxylic Acid Scaffold in Modern Drug Discovery
Introduction: The Pyrrole-3-Carboxylic Acid Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2][3] The pyrrole-3-carboxylic acid scaffold, in particular, offers a versatile platform for chemical modification. The carboxylic acid group at the 3-position provides a key handle for forming esters and amides, while the nitrogen at the 1-position allows for the introduction of diverse substituents to modulate the molecule's physicochemical properties and biological targets.[4]
This guide focuses on the novel, uncharacterized compound 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid . While direct experimental data for this specific molecule is not available in the current literature, this document serves as a predictive and methodological whitepaper for its synthesis, structural elucidation, and potential therapeutic applications. By leveraging established chemical principles and data from analogous structures, we provide a comprehensive roadmap for researchers and drug development professionals interested in exploring this promising chemical entity. We will detail a proposed synthesis, outline the expected analytical signatures, and hypothesize on its potential biological relevance, thereby providing a self-validating framework for its investigation.
PART 1: Molecular Structure and Predicted Physicochemical Properties
The fundamental design of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid involves the attachment of a branched, lipophilic 2-ethylbutyl group to the nitrogen of the pyrrole ring. This substitution is anticipated to significantly influence the molecule's solubility, membrane permeability, and interactions with biological targets compared to its parent compound, 1H-pyrrole-3-carboxylic acid.
Caption: Chemical structure of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid.
Table 1: Predicted Physicochemical Properties
The following properties have been calculated based on the chemical structure, providing a baseline for experimental design and formulation development.
| Property | Predicted Value | Unit | Rationale / Method |
| Molecular Formula | C₁₁H₁₇NO₂ | - | Elemental composition |
| Molecular Weight | 195.26 | g/mol | Sum of atomic weights |
| XLogP3 | 2.4 | - | Calculated octanol-water partition coefficient, indicating moderate lipophilicity. |
| Hydrogen Bond Donors | 2 | - | Count of N-H and O-H bonds. |
| Hydrogen Bond Acceptors | 2 | - | Count of N and O atoms. |
| pKa (Acidic) | ~4.5 - 5.0 | - | Estimated based on typical carboxylic acid pKa, slightly influenced by the pyrrole ring. |
| Polar Surface Area | 50.4 Ų | Ų | Calculated, relevant for predicting membrane permeability. |
PART 2: Proposed Synthesis Methodology
The synthesis of N-substituted pyrrole-3-carboxylic acids can be efficiently achieved through a multi-step process that is amenable to both standard batch chemistry and modern continuous flow techniques.[3][5] The most logical and robust approach involves the Hantzsch pyrrole synthesis to create a suitable ester precursor, followed by saponification to yield the final carboxylic acid. This method is advantageous due to the commercial availability of starting materials and generally good yields.[6]
Caption: Proposed two-step synthesis workflow for the target compound.
Experimental Protocol: Synthesis of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.
Materials:
-
tert-Butyl acetoacetate
-
2-Ethylbutylamine
-
2-Bromo-1,1-diethoxyethane
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for elution)
Step 1: Synthesis of tert-Butyl 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylate (Intermediate)
-
Reaction Setup: To a solution of tert-butyl acetoacetate (1.0 equiv) and 2-ethylbutylamine (1.0 equiv) in anhydrous DMF, add DIPEA (1.1 equiv). Stir the mixture at room temperature for 15 minutes.
-
Addition of Bromoketone Equivalent: Add 2-bromo-1,1-diethoxyethane (1.05 equiv) to the mixture.
-
Cyclocondensation: Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Causality Explanation: The Hantzsch synthesis proceeds via the initial formation of an enamine from the amine and β-ketoester. This enamine then acts as a nucleophile, attacking the α-halocarbonyl compound. Subsequent intramolecular cyclization and dehydration yield the substituted pyrrole ring.[3] Heating is necessary to overcome the activation energy for these steps. DIPEA is used as a non-nucleophilic base to quench the HBr formed during the reaction.[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water (3x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to isolate the intermediate ester.
Step 2: Hydrolysis to 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid
-
Reaction Setup: Dissolve the purified intermediate ester in DCM. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Hydrolysis: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Causality Explanation: The tert-butyl ester is a protective group that is stable under basic and neutral conditions but is readily cleaved under acidic conditions (like with TFA) via a mechanism that generates the stable tert-butyl cation and isobutylene gas.[5] This allows for selective deprotection without harsh saponification conditions that could degrade the pyrrole ring.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize and remove any remaining acid. The product may precipitate or be extracted from the aqueous layer after re-acidification.
-
Final Purification: The crude acid can be purified by recrystallization or a final column chromatography step if necessary to yield the pure target compound.
PART 3: Proposed Structural Elucidation and Characterization
Once synthesized, the identity and purity of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid must be confirmed using standard analytical techniques. The following sections describe the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Protons on the pyrrole ring and the unique 2-ethylbutyl side chain will provide a distinct fingerprint.[8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |
| COOH | ~12.0, br s | ~165-170 | Carboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and exchange.[9] |
| Pyrrole H-2 | ~7.0, t, J=1.5 | ~122 | Pyrrole α-protons are typically downfield. |
| Pyrrole H-5 | ~6.7, t, J=2.5 | ~120 | Pyrrole α-proton adjacent to the N-substituent. |
| Pyrrole H-4 | ~6.1, dd, J=2.5, 1.5 | ~110 | Pyrrole β-proton. |
| N-CH₂ -CH | ~3.9, d, J=7.5 | ~48-52 | Methylene protons adjacent to the pyrrole nitrogen. |
| N-CH₂-CH | ~1.8, m | ~40-45 | Methine proton of the ethylbutyl group. |
| CH-CH₂ -CH₃ | ~1.2, m | ~23-26 | Methylene protons of the two ethyl branches. |
| CH₂-CH₃ | ~0.8, t, J=7.5 | ~10-12 | Terminal methyl protons. |
| Pyrrole C -COOH | - | ~115-120 | Carbon bearing the carboxylic acid. |
| Pyrrole C -H (α) | - | ~120-125 | Unsubstituted α and β carbons of the pyrrole ring. |
| Pyrrole C -H (β) | - | ~108-112 | Unsubstituted α and β carbons of the pyrrole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups, particularly the carboxylic acid moiety.[10]
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from 2500-3300 cm⁻¹. This is the most characteristic feature of a carboxylic acid and is due to strong hydrogen-bonded dimers.[11]
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Carbonyl): A strong, sharp absorption between 1690-1720 cm⁻¹. Conjugation with the pyrrole ring may shift this to the lower end of the range.[12]
-
C=C Stretch (Pyrrole Ring): Medium intensity peaks around 1500-1600 cm⁻¹.
-
C-O Stretch / O-H Bend: A medium band in the 1210-1320 cm⁻¹ region and a broad band around 900-960 cm⁻¹, respectively.[10]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.[13]
Expected Mass Spectrometry Data (ESI+):
-
Molecular Ion Peak ([M+H]⁺): Expected at m/z 196.1332 (calculated for C₁₁H₁₈NO₂⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z 178): A common fragmentation for carboxylic acids.
-
Loss of CO₂H (m/z 150): Decarboxylation to form the pyrrole cation.
-
Cleavage of the N-Alkyl Chain: Fragmentation of the 2-ethylbutyl group, particularly cleavage at the branched carbon, would be a characteristic pathway. For instance, loss of a C₄H₉ radical (57 Da) would lead to a fragment at m/z 138.
-
PART 4: Potential Biological Activity and Therapeutic Applications
While the specific biological activity of 1-(2-ethylbutyl)-1H-pyrrole-3-carboxylic acid is unknown, the pyrrole scaffold is a "privileged structure" in pharmacology.[3] Derivatives with N-alkyl and aryl substitutions have shown promise in several therapeutic areas.
-
Anti-inflammatory Activity: Many pyrrole carboxylic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[14] The introduction of a lipophilic side chain like 2-ethylbutyl could enhance binding within the hydrophobic active site of COX-1 or COX-2.
-
Antimicrobial and Antifungal Activity: The pyrrole nucleus is present in several natural and synthetic antimicrobial agents.[2][15] The compound could be screened against a panel of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
-
Anticancer Activity: Altered cellular metabolism is a hallmark of cancer, and some pyrrole derivatives have shown antiproliferative effects.[1][16] The compound could be evaluated in cancer cell line viability assays.
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